molecular formula C11H10ClN3 B13328406 (2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine

(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine

Cat. No.: B13328406
M. Wt: 219.67 g/mol
InChI Key: CCVIKHVDAVYRII-UHFFFAOYSA-N
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Description

(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyrimidine ring substituted with a 3-chlorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine typically involves the reaction of 3-chlorobenzonitrile with guanidine to form the pyrimidine ring, followed by the introduction of the methanamine group through reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for the hydrogenation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as Pd/C or Raney nickel are employed in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The compound may bind to active sites of enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-Chlorophenyl)pyrimidin-4-yl)methanamine
  • (2-(3-Bromophenyl)pyrimidin-4-yl)methanamine
  • (2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine

Uniqueness

(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

[2-(3-chlorophenyl)pyrimidin-4-yl]methanamine

InChI

InChI=1S/C11H10ClN3/c12-9-3-1-2-8(6-9)11-14-5-4-10(7-13)15-11/h1-6H,7,13H2

InChI Key

CCVIKHVDAVYRII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)CN

Origin of Product

United States

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